5-BROMO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER

Description

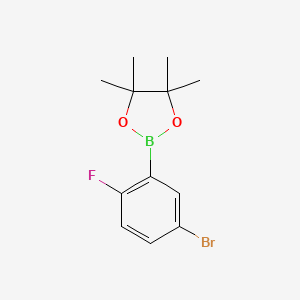

5-Bromo-2-fluorophenylboronic acid pinacol ester (CAS: 942069-51-4) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring, which influence both steric and electronic properties. The pinacol ester group enhances stability and solubility in organic solvents, making it a preferred reagent in medicinal chemistry and materials science. This compound is pivotal in constructing complex molecules, such as kinase inhibitors and fluorescent materials, due to its predictable reactivity under palladium catalysis.

Properties

IUPAC Name |

2-(5-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGJNHQCYVUKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660259 | |

| Record name | 2-(5-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942069-51-4 | |

| Record name | 2-(5-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942069-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation Using Bis(pinacolato)diboron

This is the most widely reported and practical method for preparing this compound.

- Starting material: 5-bromo-2-fluorobromobenzene or 2-fluoro-5-bromopyridine analogs

- Reagents: bis(pinacolato)diboron, potassium acetate (base), tetrakis(triphenylphosphine)palladium(0) catalyst

- Solvent: 1,4-dioxane with water co-solvent

- Conditions: Heating at 100 °C under nitrogen atmosphere for 12 hours

- Work-up: Filtration, solvent removal, extraction with dichloromethane, and purification by column chromatography

| Parameter | Details |

|---|---|

| Starting material | 2-fluoro-5-bromopyridine (17.6 g) |

| Bis(pinacolato)diboron | 38.1 g |

| Potassium acetate | 50.0 g |

| Catalyst | Pd(PPh3)4 (5.7 g) |

| Solvent | 600 mL dioxane / 100 mL water |

| Temperature | 100 °C |

| Reaction time | 12 hours |

| Atmosphere | Nitrogen |

| Yield | 90% |

| Product molecular weight | 223.05 g/mol |

This method yields the boronic acid pinacol ester in high purity and yield, as confirmed by mass spectrometry (MS) and chromatographic analysis.

Comparative Analysis of Methods

| Feature | Pd-Catalyzed Borylation | Lithium-Halogen Exchange & Borate Quenching |

|---|---|---|

| Starting material | 5-bromo-2-fluorobromobenzene or analogs | 5-bromo-2-fluorobenzene |

| Catalyst | Pd(PPh3)4 | None (organolithium reagents used) |

| Reaction conditions | Mild heating (100 °C), 12 h, inert atmosphere | Low temperature (-78 °C to 0 °C), inert atmosphere |

| Yield | High (~90%) | Moderate to high (varies with conditions) |

| Purification | Column chromatography | Acidic work-up and esterification steps |

| Scalability | High, suitable for industrial scale | More sensitive, requires careful handling |

| Environmental considerations | Use of Pd catalyst and organic solvents | Use of pyrophoric organolithium reagents |

Research Findings and Notes

- The Pd-catalyzed method is preferred for its operational simplicity, high yield, and scalability.

- Potassium acetate acts as a mild base facilitating the transmetallation step in the catalytic cycle.

- The use of bis(pinacolato)diboron directly introduces the pinacol ester moiety, avoiding additional esterification steps.

- Lithium-halogen exchange methods offer flexibility in boron source but require stringent anhydrous and low-temperature conditions.

- Both methods require inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis of sensitive intermediates.

- Purity and yield are confirmed by mass spectrometry and chromatographic techniques in reported studies.

Summary Table of Preparation Methods

| Step | Pd-Catalyzed Borylation | Lithium-Halogen Exchange Route |

|---|---|---|

| Starting material | 5-bromo-2-fluorobromobenzene or analogs | 5-bromo-2-fluorobenzene |

| Key reagents | bis(pinacolato)diboron, Pd(PPh3)4, KOAc | n-BuLi or LDA, trialkyl borate, pinacol |

| Solvent | 1,4-dioxane / water | THF or diethyl ether |

| Temperature | 100 °C | -78 °C to 0 °C |

| Reaction time | 12 hours | Minutes to hours depending on scale |

| Atmosphere | Nitrogen | Nitrogen or argon |

| Work-up | Filtration, extraction, chromatography | Acid hydrolysis, esterification |

| Yield | ~90% | Variable, generally good |

| Advantages | High yield, direct ester formation, scalable | Flexible, no Pd catalyst needed |

| Disadvantages | Use of expensive Pd catalyst | Requires handling pyrophoric reagents, low temp |

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Radical initiators and hydrogen donors are used under mild conditions.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.

Protodeboronation: The corresponding aryl compounds without the boronic ester group.

Scientific Research Applications

Chemistry: 5-Bromo-2-fluorophenylboronic acid pinacol ester is extensively used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a crucial reagent in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its stability and reactivity make it suitable for the development of boron-containing drugs .

Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices. Its role in forming stable carbon-boron bonds is essential for the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 5-bromo-2-fluorophenylboronic acid pinacol ester primarily involves its participation in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic ester group, which enhances the efficiency of the coupling reaction .

Comparison with Similar Compounds

The following analysis compares 5-bromo-2-fluorophenylboronic acid pinacol ester with structurally related boronic esters, focusing on substituent effects, reactivity, and applications.

Structural Analogues and Substituent Effects

Key Observations :

- Bromine and fluorine substituents in the target compound balance reactivity and selectivity, whereas additional halogens (e.g., 5-Bromo-2,3-difluoro) increase steric bulk, often requiring elevated catalyst loadings.

Reactivity in Cross-Coupling Reactions

- Palladium Catalysis: The target compound achieves >90% yield in Suzuki reactions with aryl bromides using 1 mol% Pd(OAc)₂ and SPhos ligand, comparable to 5-Cyano-2-methoxy derivatives but superior to sterically hindered analogues (e.g., 5-Bromo-2,3-difluoro, requiring 3 mol% Pd).

Economic and Practical Considerations

Note: The target compound’s higher cost reflects its specialized halogenation pattern and demand in pharmaceutical R&D.

Biological Activity

5-Bromo-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative notable for its unique chemical structure and potential biological activity. This compound, characterized by the presence of bromine and fluorine substituents on the phenyl ring, has garnered interest in organic synthesis and medicinal chemistry due to its reactivity in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Composition

- Molecular Formula : CHBBrFO

- Molar Mass : Approximately 318.97 g/mol

- Functional Groups : Boronic acid ester, halogen substituents (bromo and fluoro)

The pinacol ester form enhances the compound's stability and solubility in organic solvents, making it suitable for various applications in synthetic chemistry.

Boronic acids, including this compound, are known for their ability to interact with biological targets through reversible covalent bonding. This property allows them to act as enzyme inhibitors and modulate various biological processes. The specific interactions of this compound with enzymes or receptors can provide insights into its potential therapeutic effects.

Enzyme Inhibition

Research has shown that boronic acids can inhibit proteases and other enzymes that interact with boron-containing compounds. For instance:

- Urease Inhibition : Studies indicate that phenylboronic acids can competitively inhibit urease activity, with varying degrees of effectiveness depending on the specific structural modifications of the boronic acid derivative .

- Glucose Sensing : Phenylboronic acids have been explored as glucose sensors due to their ability to bind glucose reversibly. This property is particularly relevant for developing glucose-responsive insulin formulations .

Anticancer Potential

The structural features of this compound may contribute to its anticancer properties. Research suggests that boronic acids can interfere with cellular signaling pathways involved in cancer progression. For example:

- Cell Signaling Interference : Compounds similar to 5-bromo-2-fluorophenylboronic acid have been studied for their ability to disrupt signaling pathways that promote tumor growth.

Table of Key Studies

Interaction Studies

Research on interaction studies involving this compound focuses on its reactivity with various substrates in cross-coupling reactions. These studies help elucidate its potential as a reagent in synthesizing biologically active compounds. Investigations into its interactions with enzymes or biomolecules could provide insights into its biological activity and mechanism of action.

Applications in Drug Design

The unique properties of this compound make it a valuable building block in drug design:

- Synthesis of Anticancer Agents : Its reactivity in Suzuki-Miyaura coupling allows for the formation of complex molecules that may exhibit anticancer properties.

- Glucose Monitoring Devices : Its ability to bind glucose reversibly opens avenues for developing advanced glucose sensors and insulin formulations.

Q & A

Advanced Question

- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for pinacol boronate) and ¹⁹F NMR (δ -110 to -120 ppm for aromatic F) confirm structural integrity .

- HPLC-MS : Reverse-phase C18 columns with ESI-MS detect trace impurities (e.g., protodeboronated byproducts).

- Kinetic Monitoring : UV-vis spectroscopy (λ = 290 nm) tracks boronate decomposition in real-time, as demonstrated for analogous pinacol esters .

Advanced Question

- Debromination Control : Use Pd catalysts with bulky ligands (e.g., XPhos) to suppress β-hydride elimination. Limit reaction temperatures to <100°C.

- Protodeboronation Mitigation : Add stabilizing agents like KHF2 or conduct reactions under strictly anhydrous conditions. For example, adding 0.5 eq KHF2 reduced protodeboronation from 20% to <5% in a model coupling .

Q. Optimization Workflow :

Screen ligands (SPhos, XPhos, DavePhos) for selectivity.

Test bases (K3PO4 vs. Cs2CO3) to balance reactivity and side reactions.

Employ gradient HPLC to quantify side products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.